2,3-Dichloro-6-(difluoromethoxy)mandelic acid
Overview
Description
2,3-Dichloro-6-(difluoromethoxy)mandelic acid is an organic compound with the molecular formula C9H6Cl2F2O4 and a molecular weight of 287.04 g/mol. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Carboxylation: The formation of the carboxylic acid group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(difluoromethoxy)mandelic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups.
Reduction: Reduction of the aromatic ring or halogen atoms.
Substitution: Replacement of chlorine or fluorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2,3-Dichloro-6-(difluoromethoxy)mandelic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dichloro-6-(difluoromethoxy)mandelic acid include:
3,6-Dichloro-2-(difluoromethoxy)mandelic acid: Differing in the position of the chlorine atoms.
2,3-Dichloro-5-(difluoromethoxy)benzoic acid: Differing in the functional group attached to the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2,3-dichloro-6-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(17-9(12)13)5(6(3)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGKKZHQJWINRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(C(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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